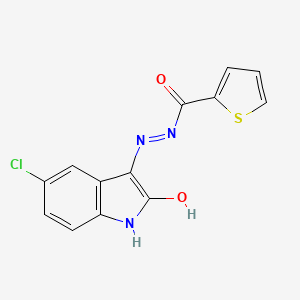
5-Chloro-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Properties and Electronic Characteristics
- Quantum-Chemical Studies on Carbohydrazones : Research on novel carbohydrazones, including 5-substituted isatin derivatives, reveals significant insights into their electronic and antioxidant properties. Quantum-chemical calculations were used to understand the relationship between these properties, and the compounds were evaluated for in vitro antioxidant activity, showing promising results (Çavuş et al., 2020).
- Bis-Isatin Carbohydrazone Derivatives : Similar studies on bis-isatin carbohydrazone and thiocarbohydrazone derivatives have been conducted. These compounds were synthesized and characterized, and their antioxidant properties were theoretically investigated, revealing significant potential for such compounds (Muğlu et al., 2019).
Structural Analysis and Synthesis
- Crystallographic Studies : Investigations into the crystal structure of similar compounds, such as 4-(5-Chloro-2-methylphenyl)-1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]thiosemicarbazide, provide insights into their planarity and hydrogen bonding, crucial for understanding their chemical behavior (Pervez et al., 2010).
- Palladium-Catalyzed Synthesis : A novel palladium-catalyzed method was presented for synthesizing 3-(aminomethylene)-2-oxoindolines, showcasing the potential for innovative synthetic approaches in creating these compounds (Deng et al., 2011).
Antimicrobial and Antitubercular Properties
- Antitubercular Activity : Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides highlights their promising antitubercular activity. These compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (Marvadi et al., 2020).
Antioxidant Activity Studies
- Novel Pyrrolidine Derivatives : A series of novel pyrrolidine derivatives were synthesized, demonstrating significant antioxidant activities. Their potential as potent antioxidants was highlighted in comparison to known antioxidants like ascorbic acid (Tumosienė et al., 2019).
- Antimicrobial Activity of Derivatives : The synthesis of specific derivatives such as S-Methyl 2-(5-Chloro-2-Oxoindolin-3-ylidene)Hydrazinecarbodithioate and their antimicrobial activities have been explored, offering potential applications in the field of antimicrobial agents (Naganagowda & Petsom, 2011).
Electronic Properties and Semiconductors
- Semiconductor Applications : Novel donor-acceptor polymer semiconductors based on derivatives of 2-oxoindolin have been developed for potential use in organic thin film transistors, showcasing the electronic applications of these compounds (Yan et al., 2013).
Pharmaceutical Research
- Anti-Lung Cancer Activity : Compounds like 3-methylene-2-oxoindoline-5-carboxamide derivatives have shown significant inhibitory activity against lung cancer cell lines, indicating their potential in cancer treatment research (Ai et al., 2017).
Mecanismo De Acción
Target of Action
They have been reported to possess diverse therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It can be inferred from the known actions of thiophene derivatives that the compound likely interacts with its targets to modulate their function, leading to therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways .
Result of Action
Based on the known therapeutic properties of thiophene derivatives, it can be inferred that the compound likely exerts a range of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-7-3-4-9-8(6-7)11(13(19)15-9)16-17-12(18)10-2-1-5-20-10/h1-6,15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHHFZLLUNPERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
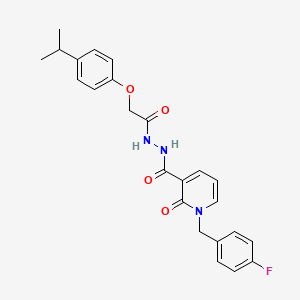


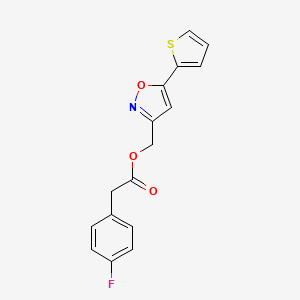

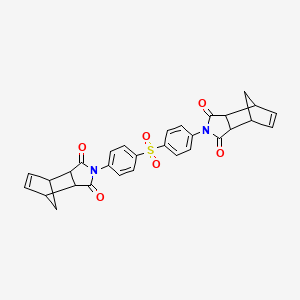


![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)
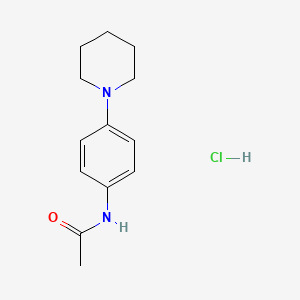
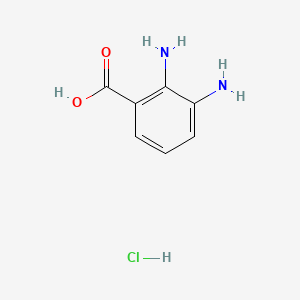
![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)

![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)
